D-Xylulose-2-13C

Metabolic Flux Analysis NMR Spectroscopy Pentose Phosphate Pathway

For metabolic engineers requiring direct, artifact-free quantification of xylulokinase and non-oxidative pentose phosphate pathway (PPP) flux, D-Xylulose-2-13C is the definitive tracer. Its site-specific C-2 label uniquely resolves transketolase and transaldolase contributions without the isomerase rate limitations of xylose-based tracers, delivering a 30–50% reduction in MFA parameter space and eliminating deuterium kinetic isotope effects. This enables precise bottleneck diagnosis in industrial yeast and E. coli strains for lignocellulosic bioconversion. Procure this high-purity isotopologue to accelerate strain engineering cycles with confident flux data.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B584082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose-2-13C
SynonymsD-[2-13C]threo-pent-2-ulose; 
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1
InChIKeyZAQJHHRNXZUBTE-OALKFFQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose-2-13C (CAS 131771-47-6) | Site-Specific Carbon-13 Labeled Ketopentose for Pentose Phosphate Pathway Flux Quantification


D-Xylulose-2-13C is a stable isotope-labeled ketopentose monosaccharide featuring site-specific ¹³C enrichment at the C-2 carbonyl position . With molecular formula (¹³C)C₄H₁₀O₅ and molecular weight 151.12 g/mol, this isotopologue serves as a dedicated tracer for resolving carbon flux through the pentose phosphate pathway (PPP) and downstream central carbon metabolism [1]. D-Xylulose, the unlabeled parent compound, is a true metabolic intermediate in xylose fermentation and glucuronate pathway metabolism, rapidly converted to ethanol, xylitol, and arabitol in yeasts expressing xylose-utilizing pathways [2]. The site-specific C-2 label enables precise tracking of the carbonyl carbon as it undergoes enzymatic transformations including phosphorylation, epimerization, and subsequent entry into the non-oxidative PPP via D-xylulose-5-phosphate [3].

Why D-Xylulose-2-13C Cannot Be Substituted with Uniformly Labeled or Positionally Different 13C Analogs in Pentose Phosphate Flux Studies


Substitution of D-Xylulose-2-13C with unlabeled D-xylulose, uniformly labeled [U-¹³C]-D-xylulose, or differently positioned ¹³C-labeled isotopologues (e.g., D-xylose-2-¹³C) fundamentally compromises the analytical resolution of metabolic flux analysis (MFA). Unlabeled compounds provide zero tracer signal. Uniformly labeled compounds generate complex isotopomer distributions that confound the deconvolution of parallel pathway contributions to the non-oxidative PPP [1]. Critically, D-xylose-2-¹³C, while sharing the C-2 label position, enters metabolism upstream of D-xylulose, requiring xylose isomerase activity to convert to the keto-form; this introduces an additional enzymatic step whose activity state and rate limitation cannot be controlled or normalized across experimental conditions, thereby introducing unquantifiable flux dilution artifacts into ¹³C-MFA modeling [2]. ¹³C tracers themselves offer distinct advantages over ²H-labeled alternatives: ²H-labeled nutrient substrates face documented limitations due to higher cost and more restricted commercial availability, while also introducing kinetic isotope effects and hydrogen-deuterium exchange instability that complicate mass isotopomer distribution interpretation [3].

Quantitative Comparative Evidence: D-Xylulose-2-13C Differentiation Against Key Isotopologue and Isotope-Class Alternatives


C-2 Positional Enrichment Confers NMR-Detectable Carbonyl Tracking Specificity Not Achievable with Uniform 13C Labeling

D-Xylulose-2-13C provides site-specific ¹³C enrichment at the carbonyl carbon (C-2 position), enabling direct NMR detection of this distinct functional group in complex metabolite mixtures. This positional specificity contrasts with uniformly labeled [U-¹³C₅]-D-xylulose, which produces complex, overlapping isotopomer patterns that require extensive computational deconvolution [1]. NMR methods optimized for site-specific ¹³C enrichment detection, such as Positional Enrichment by Proton Analysis (PEPA), demonstrate improved sensitivity compared to conventional ¹³C-NMR, TOCSY, and HSQC approaches, accelerating the elucidation of ¹³C positions in labeled metabolites [2]. The carbonyl carbon (C-2) of D-xylulose undergoes characteristic chemical shift changes upon phosphorylation to D-xylulose-5-phosphate, providing an unambiguous spectroscopic handle for tracking the committed step of PPP entry that cannot be resolved using uniformly labeled tracers.

Metabolic Flux Analysis NMR Spectroscopy Pentose Phosphate Pathway

13C Isotope Class Confers Superior Chemical Stability and Lower Kinetic Isotope Effect Burden Versus Deuterium (2H) Labeling

D-Xylulose-2-13C, as a ¹³C-labeled tracer, exhibits fundamental advantages over ²H-labeled carbohydrate analogs. ²H-labeled nutrient substrates face documented limitations including higher procurement cost and more restricted commercial availability relative to ¹³C tracers [1]. Critically, deuterium labeling introduces hydrogen-deuterium exchange under physiological conditions (aqueous buffers, cellular metabolism), which compromises the quantitative fidelity of mass isotopomer distribution measurements [2]. The magnitude of deuterium kinetic isotope effects (KIE) for glycolytic and PPP enzymes can exceed 2.0 for rate-limiting steps, significantly altering observed fluxes relative to endogenous metabolism. In contrast, ¹³C KIE values are typically <1.05, rendering flux estimates from ¹³C tracer experiments more representative of true physiological carbon routing [3].

Stable Isotope Labeling Metabolic Flux Analysis Tracer Fidelity

D-Xylulose-2-13C Enables Direct Quantification of Downstream PPP Entry Flux Bypassing Xylose Isomerase Rate-Limitation Confounds

In recombinant Saccharomyces cerevisiae strains engineered for xylose utilization, D-xylose must first undergo isomerization to D-xylulose via heterologously expressed xylose isomerase (XI) or reduction-oxidation via XR/XDH pathways. This upstream conversion step introduces rate-limiting flux bottlenecks that vary substantially across strain backgrounds, growth conditions, and induction states [1]. Feeding D-Xylulose-2-13C directly bypasses the xylose-to-xylulose conversion step, providing a direct measure of downstream pathway capacity (xylulokinase, PPP entry, and subsequent carbon distribution) that is unconfounded by variable upstream isomerase/reductase activities. Comparative ¹³C-MFA studies across recombinant S. cerevisiae strains reveal that the oxidative PPP plays a dominant role in NADPH production for the heterologous xylose pathway, with carbon flux distributions differing substantially between strains and from the native host Scheffersomyces stipitis [2].

Xylose Metabolism Metabolic Engineering Biofuel Production

D-Xylulose-2-13C Provides a Validated Intermediate Tracer with Documented Rapid Metabolic Conversion Kinetics Superior to Alternative Pentoses

¹³C-NMR spectroscopic studies of xylose fermentation in Pachysolen tannophilus, Candida shehatae, and Pichia stipitis have empirically validated that D-xylulose undergoes rapid metabolism to ethanol, xylitol, and arabitol, confirming its status as a bona fide metabolic intermediate rather than a pathway side-product [1]. The rapid metabolic conversion kinetics of D-xylulose exceed those of D-xylose, which requires rate-limiting isomerization prior to downstream flux. This kinetic advantage translates experimentally to faster isotopic steady-state achievement in tracer studies, reducing required labeling incubation periods and minimizing secondary metabolic adaptations that can confound flux interpretations. The resonance signals corresponding to the labeled carbon in downstream products are readily detectable via ¹³C-NMR, with the C-2 label from D-xylulose-2-13C appearing in distinct product positions (e.g., ethanol C-1) that are spectroscopically unambiguous [1].

Metabolic Intermediate Validation 13C-NMR Yeast Fermentation

Site-Specific C-2 Labeling Enables Precise Quantification of Transketolase/Transaldolase Branching Ratios in Non-Oxidative PPP

The non-oxidative branch of the pentose phosphate pathway involves reversible carbon rearrangements catalyzed by transketolase and transaldolase. The C-2 carbon of D-xylulose, upon phosphorylation to D-xylulose-5-phosphate, participates directly in these rearrangement reactions. ¹³C tracer studies using positionally labeled precursors have demonstrated that label from [1-¹³C] and [2-¹³C] substrates appears in distinct positions of downstream metabolites, including the C-1 of alanine, confirming flux through the transketolase/transaldolase pathway [1]. Parallel labeling experiments employing optimal tracer combinations ([1,2-¹³C]glucose, [1,6-¹³C]glucose, [1,2-¹³C]xylose, and [5-¹³C]xylose) have been used to quantify precise metabolic fluxes in E. coli under aerobic and anaerobic conditions, demonstrating the power of site-specific labeling for resolving parallel pathway contributions [2].

Pentose Phosphate Pathway Transketolase Transaldolase Isotopomer Analysis

Optimal Procurement-Driven Application Scenarios for D-Xylulose-2-13C Based on Differentiated Evidence


13C Metabolic Flux Analysis of Engineered Yeast and Bacterial Strains for Biofuel and Bioproduct Optimization

D-Xylulose-2-13C is optimally deployed as a dedicated tracer in ¹³C-MFA workflows targeting recombinant Saccharomyces cerevisiae, Escherichia coli, and other industrial microorganisms engineered for lignocellulosic biomass utilization [1]. The compound's ability to bypass upstream xylose isomerase rate limitations (Evidence Item 3) enables direct quantification of xylulokinase activity and PPP entry flux, critical for diagnosing metabolic bottlenecks in xylose-to-ethanol or xylose-to-chemical bioconversion. The site-specific C-2 enrichment (Evidence Item 1) facilitates NMR-based flux quantification with reduced isotopomer deconvolution burden, accelerating strain engineering iteration cycles. Studies have demonstrated that the oxidative PPP plays a dominant role in NADPH production for heterologous xylose pathways, a finding enabled by precise ¹³C flux mapping [2].

Quantitative Mapping of Transketolase/Transaldolase Pathway Branching in Pentose Phosphate Pathway Research

D-Xylulose-2-13C provides unique analytical leverage for resolving the relative contributions of transketolase and transaldolase in the non-oxidative PPP (Evidence Item 5). The C-2 carbonyl label enters D-xylulose-5-phosphate and participates directly in C2-transfer reactions, yielding distinct product isotopomer signatures detectable via ¹³C-NMR or GC-MS. This application is particularly valuable for studies investigating metabolic rewiring in cancer cells, where PPP flux is frequently upregulated to support nucleotide biosynthesis and redox homeostasis. The reduced parameter space in ¹³C-MFA modeling (approximately 30-50% fewer independent flux parameters) improves the statistical identifiability of transketolase and transaldolase flux estimates compared to uniform labeling strategies [3].

Validation of Heterologous Xylose Utilization Pathways in Industrial Strain Development

For industrial biotechnology groups developing xylose-fermenting strains, D-Xylulose-2-13C serves as a critical pathway-validation reagent. Because the compound is a validated true intermediate with documented rapid conversion kinetics (Evidence Item 4), it can be used to benchmark the functional capacity of downstream pathway components (xylulokinase, PPP enzymes) independent of upstream xylose transport and isomerization limitations [1]. This isolation of downstream capacity enables systematic troubleshooting of strain performance: poor xylose utilization despite robust D-xylulose-2-13C conversion indicates upstream transport or isomerase deficiency; poor conversion of both substrates indicates downstream PPP or energy metabolism limitations. The ¹³C isotope class (Evidence Item 2) ensures flux estimates are not confounded by the substantial kinetic isotope effects (>2.0) characteristic of deuterated tracers, preserving physiological relevance of findings [4].

NMR-Based Stable Isotope Resolved Metabolomics (SIRM) with Positional Enrichment Quantification

D-Xylulose-2-13C is compatible with emerging NMR methodologies for stable isotope resolved metabolomics, including Positional Enrichment by Proton Analysis (PEPA), which improves sensitivity and accelerates the elucidation of ¹³C positions in labeled metabolites relative to conventional ¹³C-NMR, TOCSY, and HSQC [5]. The site-specific C-2 carbonyl enrichment provides a chemically distinct NMR handle that can be tracked through downstream metabolites without the spectral overlap that complicates uniformly labeled tracer analysis. This application is particularly suited for untargeted metabolomics studies seeking to map carbon routing from pentoses into amino acids, nucleotides, and central carbon metabolites in cancer metabolism and inherited metabolic disorders such as ribose-5-phosphate isomerase deficiency and transaldolase deficiency.

Technical Documentation Hub

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